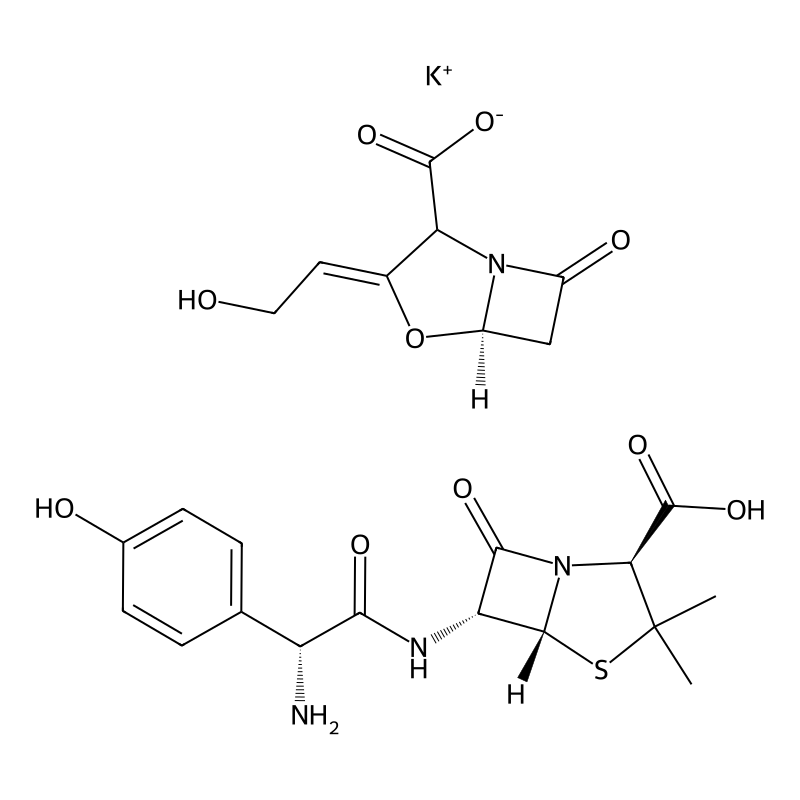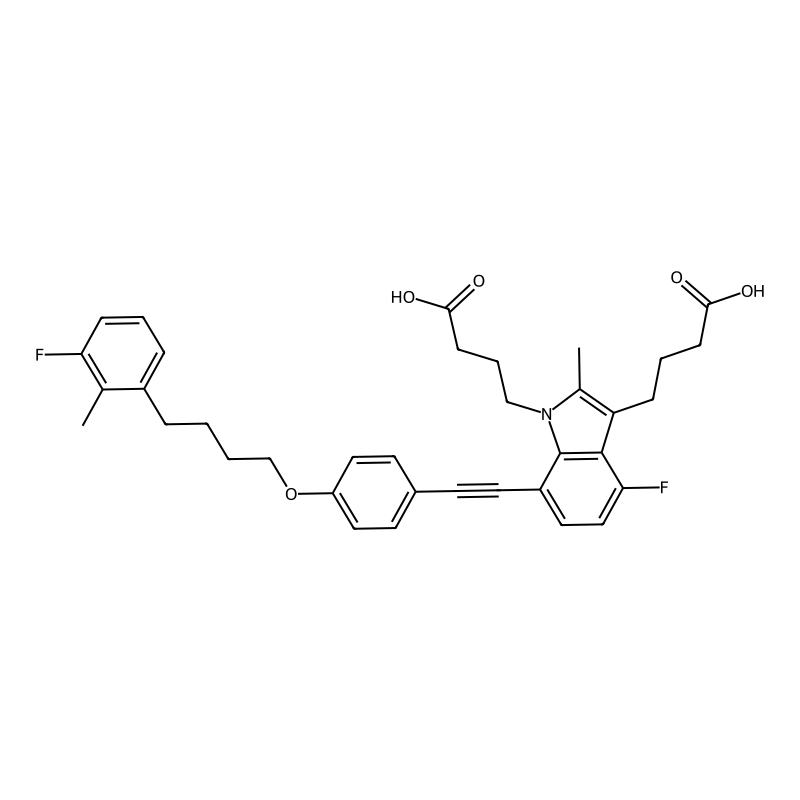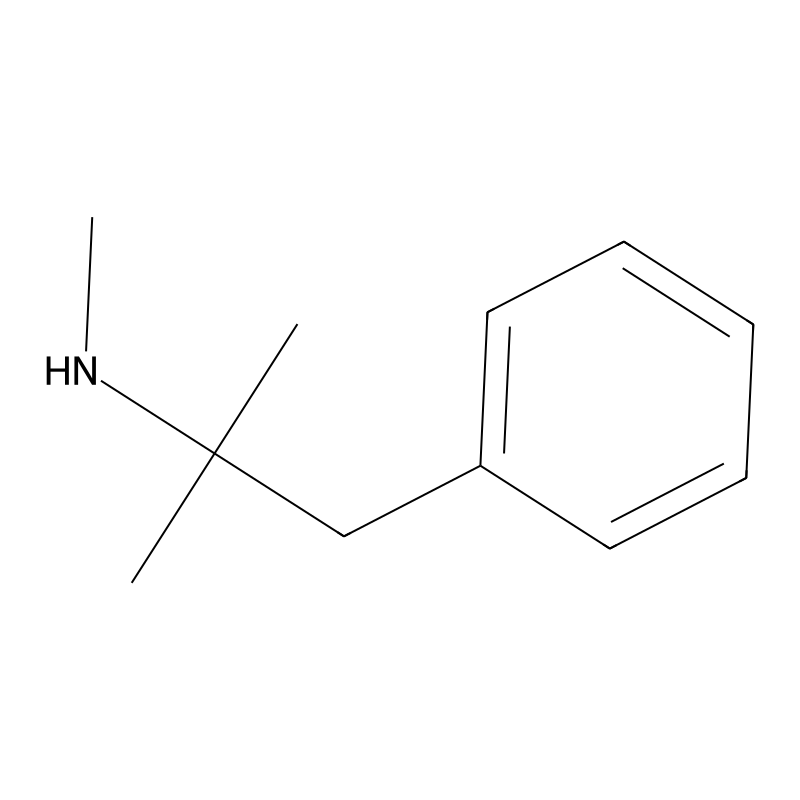Amoxicillin and clavulanate potassium

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Amoxicillin and clavulanate potassium is a prescription antibiotic combination widely used to treat various bacterial infections. This compound consists of amoxicillin, a semisynthetic penicillin antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. Amoxicillin is effective against a range of gram-positive and some gram-negative bacteria, while clavulanate potassium enhances the efficacy of amoxicillin by inhibiting beta-lactamase enzymes that can confer resistance to penicillins .
The molecular formula for clavulanate potassium is , with a molecular weight of 237.25 g/mol. The combination of these two agents allows for broader antimicrobial coverage, making it effective against bacteria that would typically resist treatment with amoxicillin alone .
The primary chemical reaction involving amoxicillin and clavulanate potassium occurs when clavulanate binds to beta-lactamase enzymes produced by resistant bacteria. This binding inhibits the enzyme's activity, allowing amoxicillin to exert its antibacterial effects without being hydrolyzed. The reaction can be summarized as follows:
- Beta-lactamase Inhibition:
- Antibacterial Action:
This mechanism allows amoxicillin to effectively target bacterial cell walls, leading to cell lysis and death.
Amoxicillin exhibits broad-spectrum antibacterial activity, particularly against gram-positive organisms such as Staphylococcus aureus (including some strains that produce beta-lactamase), Streptococcus pneumoniae, and various strains of Enterococcus. Clavulanate potassium does not possess significant intrinsic antibacterial activity but plays a crucial role in preserving the effectiveness of amoxicillin against resistant strains .
The combination is indicated for treating various infections, including:
- Lower respiratory tract infections
- Acute bacterial otitis media
- Sinusitis
- Skin and skin structure infections
- Urinary tract infections
Clinical studies have shown that this combination is effective in both adult and pediatric populations .
The synthesis of amoxicillin involves the modification of penicillin G or penicillin V through chemical processes that introduce an amino group and alter the side chains. Clavulanic acid is derived from Streptomyces clavuligerus through fermentation processes, followed by extraction and purification.
- Synthesis of Amoxicillin:
- Starting from penicillin G or V.
- Chemical modification to introduce the amino group.
- Synthesis of Clavulanic Acid:
- Fermentation using Streptomyces clavuligerus.
- Extraction and purification processes.
- Combination:
- Amoxicillin and clavulanate potassium are formulated together in specific ratios for oral administration.
Amoxicillin and clavulanate potassium is primarily used in clinical settings for treating bacterial infections resistant to standard penicillin therapy. Its applications include:
- Treatment of community-acquired pneumonia
- Management of acute otitis media in children
- Effective therapy for skin infections caused by susceptible organisms
- Treatment of urinary tract infections caused by bacteria sensitive to this combination .
Additionally, it has been employed in treating opportunistic infections in immunocompromised patients, such as those with human immunodeficiency virus .
Amoxicillin and clavulanate potassium can interact with several other medications, which may alter their effectiveness or increase the risk of adverse effects. Notable interactions include:
- Probenecid: May increase levels of amoxicillin by inhibiting renal excretion.
- Anticoagulants: Increased risk of bleeding has been observed when used concurrently.
- Methotrexate: Amoxicillin may reduce renal clearance, increasing methotrexate toxicity .
Patients should inform their healthcare providers about all medications they are taking to prevent potential interactions.
Several compounds share similarities with amoxicillin and clavulanate potassium, particularly within the class of beta-lactam antibiotics combined with beta-lactamase inhibitors. Here are some notable examples:
| Compound Name | Components | Unique Features |
|---|---|---|
| Ampicillin and sulbactam | Ampicillin + Sulbactam | Effective against certain gram-negative bacteria; used in intra-abdominal infections. |
| Piperacillin and tazobactam | Piperacillin + Tazobactam | Broad-spectrum coverage including pseudomonas; often used in hospital settings. |
| Cephalexin | Cephalosporin antibiotic | Not combined with a beta-lactamase inhibitor; primarily effective against gram-positive bacteria. |
Amoxicillin and clavulanate potassium stands out due to its specific formulation that combines a widely used penicillin derivative with a potent beta-lactamase inhibitor, providing enhanced effectiveness against resistant bacterial strains not adequately treated by other antibiotics .
Enzymatic cascade reactions represent a sophisticated approach to β-lactam antibiotic synthesis that combines multiple enzymatic transformations in a sequential manner, offering significant advantages over traditional chemical methods. These cascade systems eliminate the need for intermediate isolation and purification steps, thereby reducing overall production costs and environmental impact [1] [2].
The most extensively studied enzymatic cascade involves penicillin G acylase-catalyzed reactions that proceed through a two-step mechanism. In the first step, penicillin G undergoes hydrolysis to produce 6-aminopenicillanic acid, followed by condensation with activated acyl donors to form the target β-lactam antibiotic [3] [4]. Research has demonstrated that penicillin G acylase from Kluyvera citrophila exhibits superior pH stability and selectivity compared to other enzyme sources, making it particularly suitable for cascade applications [3].
Kinetic investigations have revealed that the rate-limiting step in these cascade reactions is the formation of the acyl-enzyme intermediate, with phenylacetyl-enzyme and phenylglycyl-enzyme complexes hydrolyzing at rates of 1000 s⁻¹ and 75 s⁻¹, respectively [5]. The enzymatic mechanism proceeds via a general acid-base mechanism, as evidenced by normal solvent deuterium kinetic isotope effects of 2, with proton transfer occurring in the transition state of the rate-limiting step [5].
Multi-enzyme cascade systems have demonstrated remarkable efficiency improvements. The combination of wild-type penicillin G acylase with mutant βF24G has achieved ampicillin yields of 87%, significantly higher than single-enzyme systems [2]. This approach utilizes basic conditions for the hydrolysis step and acidic conditions for the synthesis step, optimizing each transformation independently [2].
Advanced cascade reactions incorporating α-amino ester hydrolase in combination with penicillin G acylase have enabled one-pot synthesis under neutral pH conditions, achieving ampicillin yields of 47% while maintaining enzyme stability throughout the process [2]. The integration of nitrile hydratase with penicillin G acylase has proven particularly effective for cephalexin synthesis, achieving yields of 79% through complexation with 1,5-dihydroxynaphthalene [2].
One-Pot Synthesis Strategies Utilizing Penicillin Acylase
One-pot synthesis strategies represent a paradigm shift in β-lactam antibiotic production, offering streamlined processes that eliminate intermediate isolation steps while maintaining high product yields and purity. These methodologies have evolved to address the inherent challenges of enzymatic synthesis, including competing hydrolysis reactions and thermodynamic limitations.
Zinc complexation methodology has emerged as a particularly innovative approach for amoxicillin synthesis. This strategy employs zinc sulfate addition to remove produced amoxicillin as a metal complex, effectively shifting the equilibrium toward product formation [3] [4]. The optimized process achieves remarkable conversion rates, with the first hydrolysis step reaching 93.8% conversion and the subsequent synthesis step achieving 76.2% conversion [3]. The overall yield of 71.5% represents a significant improvement over conventional single-step processes [4].
Organic co-solvent optimization has proven critical for enhancing enzymatic activity and product yield. Ethylene glycol has been identified as the optimal co-solvent through systematic LogP-based screening of twelve organic solvents [6]. The correlation between reaction rate and solvent LogP values provides valuable insights for solvent selection, with ethylene glycol demonstrating superior enhancement of penicillin G acylase activity [6]. Optimal conditions utilizing 60% ethylene glycol at pH 6.0 and 25°C have achieved amoxicillin yields of 55.2% [1].
Response surface methodology optimization has enabled fine-tuning of reaction parameters to achieve maximum efficiency. The optimized conditions of pH 6.5, 15°C, 30% ethylene glycol concentration, and optimal substrate ratios have yielded validated amoxicillin production of 92.4±2.4%, demonstrating the robustness of the optimized system [6]. The statistical modeling revealed significant interactions between temperature, substrate concentration, and solvent content, providing comprehensive understanding of the reaction system [6].
Immobilized enzyme systems utilizing glyoxyl-agarose derivatives have demonstrated excellent recyclability, maintaining catalytic activity for nine consecutive batches without significant loss of performance [1]. The immobilization strategy employs low enzyme loads to minimize intra-particle diffusion limitations while achieving substrate concentration ratios of 1:3 for 6-APA to hydroxyphenylglycine methyl ester, optimizing both yield and reaction kinetics [7] [8].
Zinc Ion-Mediated Complexation in Product Isolation
Zinc ion-mediated complexation represents a sophisticated approach to product isolation in β-lactam synthesis, leveraging metal coordination chemistry to overcome thermodynamic and kinetic limitations inherent in enzymatic synthesis processes. This methodology has demonstrated significant potential for industrial-scale applications through its ability to drive reaction equilibria and facilitate product recovery.
Mechanistic understanding of zinc complexation reveals that amoxicillin coordinates with Zn²⁺ ions through multiple binding sites, including amino, imino, carboxylate, and β-lactam functional groups [9] [10]. The binding constant for the amoxicillin-zinc complex has been determined to be 4.46 × 10⁴ L mol⁻¹, indicating strong coordination that effectively removes product from the reaction equilibrium [9]. This coordination follows a 1:1 stoichiometry, with Job's method of continuous variation confirming the metal-to-ligand ratio [9].
Spectroscopic characterization using infrared spectroscopy has revealed specific coordination modes, with the appearance of metal-nitrogen bands at 625-520 cm⁻¹ and metal-oxygen bands at 889-750 cm⁻¹, confirming bonding through nitrogen atoms of amino and imino groups and oxygen atoms of carboxyl groups [10]. The absence of the β-lactam carbonyl band at 1774 cm⁻¹ and appearance of new bands at 1605-1523 cm⁻¹ suggests 6,7-enolization occurs prior to coordination [10].
Thermodynamic analysis of the complexation process has revealed spontaneous complex formation, with negative Gibbs energy change, positive enthalpy change, and positive entropy change, indicating the endothermic yet spontaneous nature of the coordination process [11]. The equilibrium shift achieved through zinc complexation enables yields of 76.5% in optimized synthesis conditions [3].
Surface-mediated complexation studies have identified synergistic roles of zinc ions and mineral surfaces in facilitating β-lactam transformations. Research has demonstrated that adsorbed zinc on goethite surfaces acts as a powerful nucleophile, promoting β-lactam ring transformations through metastable hydrogen bonding interactions between carbonyl groups and surface hydroxyl groups [12]. The coordination bonding between carboxyl groups and surface iron atoms stabilizes ternary reaction intermediates, creating unique microenvironments for controlled synthesis [12].
Comparative metal ion studies have established zinc as the optimal coordination metal for amoxicillin complexation. While copper(II) and iron(III) form complexes with binding constants of 7.17 × 10² and 7.65 × 10² L mol⁻¹, respectively, zinc demonstrates superior coordination affinity and stability [9]. The zinc complexation method provides enhanced antibacterial activity compared to free amoxicillin, demonstrating that metal coordination can simultaneously improve product isolation and biological efficacy [9].








